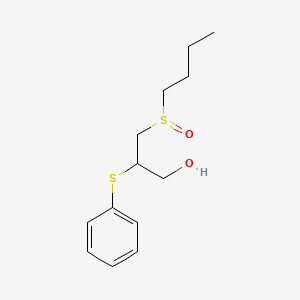
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol
Vue d'ensemble
Description
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol typically involves the following steps:
Formation of the Sulfinyl Group: The butyl group is introduced to the sulfinyl moiety through a reaction with butyl sulfoxide.
Introduction of the Sulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Reduction: Using catalysts to facilitate the reduction steps.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: Both the sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces thiol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique functional groups.
Material Science: Used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol involves interactions with various molecular targets:
Molecular Targets: The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways due to its ability to undergo oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butylsulfonyl)-2-(phenylsulfanyl)-1-propanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butylsulfinyl)-2-(phenylthio)-1-propanol: Similar structure but with a thio group instead of a sulfanyl group.
Propriétés
IUPAC Name |
3-butylsulfinyl-2-phenylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJCCNDTHEWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CO)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
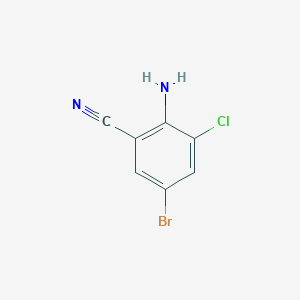
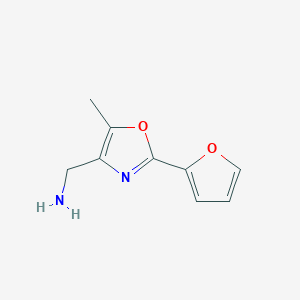
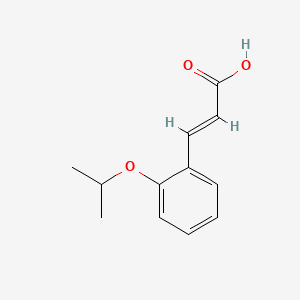

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)



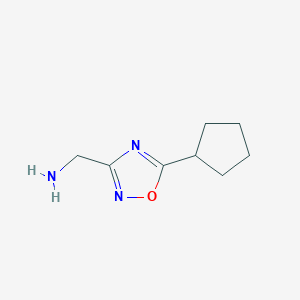
![5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine](/img/structure/B3038855.png)



